REACTION_CXSMILES
|
[Cl:1]Cl.[F:3][C:4]([F:14])([F:13])[O:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1>C(Cl)(Cl)(Cl)Cl>[Cl:1][C:8]1[CH:7]=[C:6]([O:5][C:4]([F:13])([F:14])[F:3])[CH:11]=[CH:10][C:9]=1[OH:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
35.6 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C=C1)O)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 20° to 30° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept at 20° to 30° C. by outer cooling
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow residue
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)OC(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |